molecular formula C20H19N3OS B2525655 1-(indolin-1-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)ethanone CAS No. 851130-91-1

1-(indolin-1-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)ethanone

Cat. No. B2525655
CAS RN: 851130-91-1
M. Wt: 349.45
InChI Key: BHDREKXOUVSNAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(indolin-1-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)ethanone, also known as ITX 5061, is a small molecule drug that has been studied for its potential use in the treatment of various diseases.

Scientific Research Applications

Background on Indole and Imidazole Derivatives

1-(Indolin-1-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)ethanone is a compound that includes both indole and imidazole derivatives. Indole derivatives are known for their significant role in various biological processes and have been utilized in the development of drugs for treating pharmacological diseases. Imidazole derivatives, on the other hand, are part of the natural compounds and structural fragments of medicinal preparations, highlighting their importance in medicinal chemistry.

Hepatic Protection by Indole Derivatives

Research on indole derivatives, including compounds similar to 1-(indolin-1-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)ethanone, has shown their importance in protecting against chronic liver injuries. These compounds exhibit pleiotropic protective effects on conditions such as viral hepatitis, hepatic steatosis, cirrhosis, and hepatocellular carcinoma. They achieve this through various mechanisms, including regulating transcriptional factors, relieving oxidative stress, and modulating enzymes relevant to hepatitis viral replication and metabolism of hepatotoxic substances (Wang et al., 2016).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives have been extensively reviewed for their antitumor activities. These compounds, including structures similar to 1-(indolin-1-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)ethanone, have shown potential in preclinical testing stages for various antitumor drugs. The structural versatility of imidazole derivatives allows for the development of compounds with diverse biological properties, offering a promising avenue for new antitumor drugs (Iradyan et al., 2009).

Synthetic Approaches and Chemical Transformations

The synthesis and chemical transformations of compounds containing indole and imidazole scaffolds, akin to 1-(indolin-1-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)ethanone, are critical for developing new heterocyclic compounds. These processes enable the creation of a variety of heterocyclic compounds, such as 1-benzofurans, indoles, 1-benzothiophenes, and their complex derivatives, showcasing the synthetic potential of these derivatives for medicinal chemistry (Petrov & Androsov, 2013).

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-15-5-4-7-17(13-15)22-12-10-21-20(22)25-14-19(24)23-11-9-16-6-2-3-8-18(16)23/h2-8,10,12-13H,9,11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDREKXOUVSNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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